molecular formula C5H7BrO3 B041072 Methyl 3-bromo-2-oxobutanoate CAS No. 34329-73-2

Methyl 3-bromo-2-oxobutanoate

Cat. No. B041072
CAS RN: 34329-73-2
M. Wt: 195.01 g/mol
InChI Key: HYDCQMJFDPQCJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-bromo-2-oxobutanoate can be synthesized through several methods, including the nucleophilic addition reactions. For instance, the synthesis of related compounds, like 2,3-diaminobutanoic acids, involves the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from amino acids such as L-serine (Merino et al., 1997). Another approach for synthesizing chiral intermediates similar to methyl 3-bromo-2-oxobutanoate involves selective methylation and protection steps, followed by acylation and reduction processes (Zhang Xingxian, 2012).

Molecular Structure Analysis

The molecular structure of methyl 3-bromo-2-oxobutanoate and related compounds has been extensively studied using spectroscopic techniques. For instance, FT-IR, NMR, and X-ray diffraction studies have been utilized to confirm the structure of various organic molecules, highlighting the importance of these techniques in understanding the molecular configuration and bonding arrangements of organic intermediates (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Methyl 3-bromo-2-oxobutanoate undergoes a range of chemical reactions, including nucleophilic substitutions, eliminations, and additions, due to its functional groups. The presence of the bromo and keto groups allows for versatile reactivity patterns, enabling the synthesis of various organic compounds. The reactivity of similar compounds has been demonstrated in the transformation of methyl 2-benzoylamino-2-oxobutanoate into different heterocyclic and aromatic compounds, showcasing the compound's utility in organic synthesis (B. Stanovnik et al., 2003).

Physical Properties Analysis

The physical properties of methyl 3-bromo-2-oxobutanoate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are critical for determining the conditions under which the compound can be used in various chemical reactions and processes. Although specific data on methyl 3-bromo-2-oxobutanoate were not found, studies on related compounds provide valuable insights into how molecular structure affects physical properties.

Chemical Properties Analysis

The chemical properties of methyl 3-bromo-2-oxobutanoate, including its reactivity with nucleophiles and electrophiles, are pivotal for its application in organic synthesis. The compound's ability to participate in condensation reactions, cycloadditions, and other synthetic transformations makes it a valuable intermediate in the synthesis of complex organic molecules. Research on related compounds emphasizes the importance of understanding the electronic and steric factors that influence the chemical behavior of such intermediates (P. Kaye & R. Robinson, 1998).

Scientific Research Applications

  • Synthesis of Pyrazolones : Methyl 2-benzoylamino-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential applications in pharmaceuticals (Urška Bratušek et al., 1998).

  • Inducer of Apoptosis : Methional, derived from 4-methylthio-2-oxobutanoic acid (a similar compound), is a potent inducer of apoptosis in BAF3 lymphoid cells. Malondialdehyde plays a role in its apoptosis-inducing activity (G. Quash et al., 1995).

  • Thioacetalization Reagent : Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate is used as a nonthiolic, odorless, and practical thioacetalization reagent for converting various carbonyl compounds into dithioacetals (Sun Ran et al., 2005).

  • Asymmetric Hydrogenation : Catalytic binap-ruthenium(II) complexes enable highly diastereoselective hydrogenation of 2-benzamidomethyl-3-oxobutanoate, yielding methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate with potential pharmaceutical applications (K. Mashima et al., 1991).

  • Formation of Various Compounds : Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to produce several different compounds (Tetsuzo Kato et al., 1978).

  • Synthesis of Oxazolo[4,5-c]quinoline : Methyl 2-benzoylamino-2-oxobutanoate can be transformed into a variety of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives by aromatic amines (B. Stanovnik et al., 2003).

  • Ethylene Biosynthesis : 4-methylthio-2-oxobutanoate, a potential intermediate in ethylene biosynthesis, has been identified in culture fluids of bacteria and fungi, suggesting its role in the biosynthesis of ethylene from methionine (D. Billington et al., 1979).

  • Enantioselective Domino Reaction : The enantioselective domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines enables high yields and excellent enantioselectivity in constructing 3-amino-2-oxindoles (Xi-Bo Wang et al., 2014).

Safety And Hazards

Methyl 3-bromo-2-oxobutanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

methyl 3-bromo-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDCQMJFDPQCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457933
Record name methyl 3-bromo-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-oxobutanoate

CAS RN

34329-73-2
Record name methyl 3-bromo-2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-2-oxobutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of methyl 2-oxobutanoate (6.92 g, 59.6 mmol) in DCM (60 mL) at 0° C. was added bromine (3.10 mL, 60.3 mmol). The reaction mixture was warmed to room temperature and stirred for 2 h, diluted with EtOAc, washed with saturated NaHCO3 (2×), water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. The product, methyl 3-bromo-2-oxobutanoate, (8.26 g, 42.4 mmol, 71% yield) was used in the next step without further purification.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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